molecular formula C8H5NO3 B1603803 Furo[3,2-C]pyridine-6-carboxylic acid CAS No. 478149-30-3

Furo[3,2-C]pyridine-6-carboxylic acid

Cat. No.: B1603803
CAS No.: 478149-30-3
M. Wt: 163.13 g/mol
InChI Key: KEMHDISEJAEDNP-UHFFFAOYSA-N
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Description

Furo[3,2-C]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and furan ring system. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities .

Future Directions

Furo[3,2-C]pyridine derivatives are of increasing interest in drug design and medicinal chemistry . Their structural similarity to DNA bases and their presence in various bioactive substances suggest that they have great potential for future research and development . Further studies are needed to fully understand their mechanisms of action and to explore their potential applications in various fields.

Biochemical Analysis

Biochemical Properties

Furo[3,2-C]pyridine-6-carboxylic acid plays a significant role in biochemical reactions. It acts as a hydrogen bond acceptor, which allows it to form additional protein-ligand interactions. This compound interacts with enzymes such as histone lysine demethylase KDM5A, ubiquitin C-terminal hydrolase-L1 (UCH-L1), and alkaline phosphatase (ALPase). These interactions are crucial for modulating enzyme activity and influencing various biochemical pathways .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of metabotropic Glu5 (mGlu5) and mGlu2 receptors, which are involved in neurotransmission and synaptic plasticity . Additionally, it can impact the expression of genes related to metabolic processes and cellular stress responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with them. For example, it acts as an inhibitor of Plasmodium falciparum glycogen synthase-3 (PfGSK-3), which is essential for the parasite’s survival . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, thereby affecting energy production and cellular respiration . Additionally, it can modulate the levels of metabolites such as glucose and lactate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in certain cellular compartments . Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[3,2-C]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine derivatives with furan derivatives in the presence of catalysts . The reaction conditions often involve heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-C]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Furo[3,2-C]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Furo[3,2-C]pyridine-6-carboxylic acid include:

Uniqueness

This compound is unique due to its specific ring fusion and the position of the carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

furo[3,2-c]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-3-7-5(4-9-6)1-2-12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMHDISEJAEDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=NC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621962
Record name Furo[3,2-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-30-3
Record name Furo[3,2-c]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478149-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl furo[3,2-c]pyridine-6-carboxylate (1.55 g, 8.74 mmol) is dissolved in MeOH (30 mL) and H2O (15 mL), treated with 3 N NaOH (6.4 mL) and stirred at RT for 7 h. The mixture is concentrated to dryness, dissolved in H2O (10 mL) and acidified to pH 2 with concentrated HCl. The solution is concentrated to dryness, suspended in a smaller amount of water (7 mL) and the resulting solid collected via filtration (lot A). The filtrate is concentrated, triturated with water (3 mL) and the resulting solid collected via filtration (lot B). The filtrate from lot B is concentrated and carried on without further purification as an acid/salt mixture (lot C). Both lots A and B are dried in a vacuum oven at 50° C. for 18 h to afford 690 mg (48%) for lot A and 591 mg (42%) for lot B of furo[3,2-c]pyridine-6-carboxylic acid as yellow solids. MS (CI) m/z: 164 (M+H+).
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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